

# Application Notes and Protocols for the Analytical Detection of Picilorex

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Compound of Interest		
Compound Name:	Picilorex	
Cat. No.:	B1200125	Get Quote

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### Introduction

**Picilorex** is a monoamine reuptake inhibitor, previously marketed as an anorectic.[1] As a pyrrolidine derivative, its chemical structure (Figure 1) necessitates robust and sensitive analytical methods for its detection and quantification in various matrices, particularly in biological samples for pharmacokinetic and toxicological studies. This document provides detailed application notes and protocols for the analysis of **Picilorex** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

#### Chemical Structure of Picilorex:

Formula: C<sub>14</sub>H<sub>18</sub>ClN[2]

Molar Mass: 235.76 g/mol [1]

• IUPAC Name: 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine[1]

## **Analytical Methodologies**

A summary of the performance characteristics of the described analytical methods for **Picilorex** is presented in Table 1. These methods are designed for the analysis of **Picilorex** in human



#### plasma.

Parameter	HPLC-UV	GC-MS (after derivatization)	LC-MS/MS
Limit of Detection (LOD)	5 ng/mL	0.5 ng/mL	0.1 ng/mL
Limit of Quantification (LOQ)	15 ng/mL	2 ng/mL	0.5 ng/mL
Linearity Range	15 - 1000 ng/mL	2 - 500 ng/mL	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.995	> 0.998	> 0.999
Recovery	85 - 95%	90 - 105%	95 - 105%
Intra-day Precision (%RSD)	< 5%	< 4%	< 3%
Inter-day Precision (%RSD)	< 7%	< 6%	< 5%

Table 1: Summary of quantitative data for the analytical methods for **Picilorex** detection.

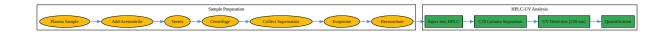
# Experimental Protocols High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of **Picilorex** in plasma samples, particularly for toxicological screening where high sensitivity is not the primary requirement.

- a. Sample Preparation: Protein Precipitation
- To 500 μL of plasma sample in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.



- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL into the HPLC system.
- b. HPLC-UV Operating Conditions
- Column: C18 reversed-phase column (4.6 x 150 mm, 5 μm particle size)
- Mobile Phase: Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water (40:60, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 220 nm
- Internal Standard (IS): Prolintane (similar chemical structure)



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Caption: Workflow for Picilorex analysis by HPLC-UV.

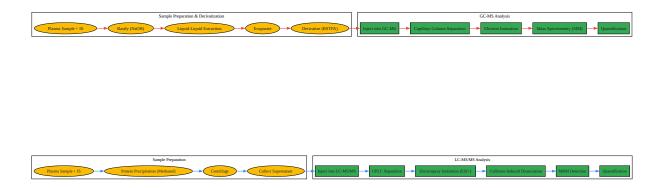
## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS offers higher sensitivity and specificity compared to HPLC-UV. Derivatization is necessary to improve the volatility and thermal stability of **Picilorex**.

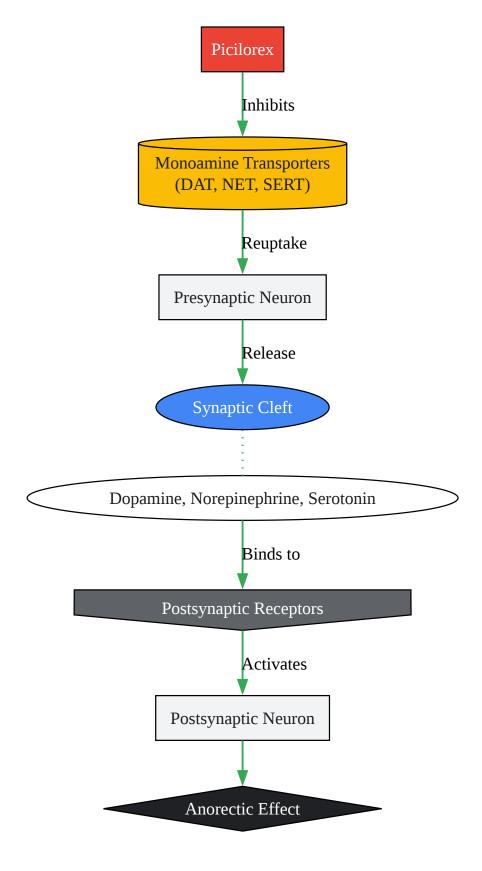


- a. Sample Preparation: Liquid-Liquid Extraction and Derivatization
- To 1 mL of plasma sample, add an appropriate amount of an internal standard (e.g., a deuterated analog of Picilorex).
- Add 100 μL of 1 M sodium hydroxide to basify the sample.
- Add 5 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes for derivatization.
- Inject 1 μL of the derivatized sample into the GC-MS system.
- b. GC-MS Operating Conditions
- GC Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl-methylpolysiloxane capillary column.[3]
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.









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## References

- 1. Picilorex Wikipedia [en.wikipedia.org]
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